molecular formula C13H11ClN4OS2 B5580831 2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No.: B5580831
M. Wt: 338.8 g/mol
InChI Key: ASEKUPHTGVFDKO-UHFFFAOYSA-N
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Description

2-{[5-(3-chloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C13H11ClN4OS2 and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0062810 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

The compound and its derivatives are valuable for synthesizing various heterocycles through cascade reactions. For instance, thioureido-acetamides are quantitatively accessible and serve as precursors for heterocyclic syntheses, including 2-iminothiazoles and benzils, in one-pot reactions. These syntheses are notable for their excellent atom economy, demonstrating the compound's utility in creating important heterocycles with potential applications in medicinal chemistry and materials science (Schmeyers & Kaupp, 2002).

Crystal Structure and Synthesis

The crystal structure and synthesis of related compounds, such as 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, have been characterized. These studies provide insights into the molecular arrangements and potential interactions within the crystal lattice, which are crucial for understanding the chemical and physical properties of these compounds (Xue et al., 2008).

Antitumor and Anticancer Activity

Derivatives of the compound have been evaluated for their antitumor and anticancer activities. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown potential antitumor activity against a variety of human tumor cell lines. Such studies highlight the therapeutic potential of these compounds in oncology, with specific derivatives showing considerable activity against cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Compounds containing the benzothiazole moiety have demonstrated promising antimicrobial activities. The synthesis and characterization of these compounds, followed by their evaluation against various bacterial and fungal strains, indicate their potential as antibacterial and antifungal agents. This aspect is critical for developing new antimicrobial drugs to combat resistant strains of bacteria and fungi (Rezki, 2016).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs offer insights into their electronic properties, ligand-protein interactions, and photovoltaic efficiency. These studies are fundamental for understanding the molecular basis of their activity and for designing compounds with optimized properties for specific applications (Mary et al., 2020).

Properties

IUPAC Name

2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS2/c1-18-12(16-17-13(18)20-6-9(15)19)11-10(14)7-4-2-3-5-8(7)21-11/h2-5H,6H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEKUPHTGVFDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.